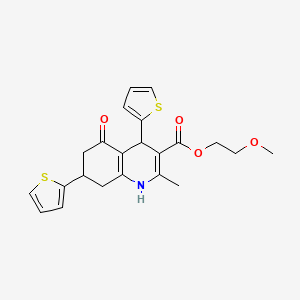![molecular formula C29H24N4O3S2 B11632938 N-((5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide](/img/structure/B11632938.png)
N-((5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((5Z)-5-{[3-(4-エトキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル)-4-メチルベンザミドは、チアゾリジンオン類に属する複雑な有機化合物です。
製造方法
合成経路と反応条件
N-((5Z)-5-{[3-(4-エトキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル)-4-メチルベンザミドの合成は、通常、多段階の有機反応を伴います。プロセスは、チアゾリジンオンおよびピラゾール誘導体などの主要な中間体の調製から始まります。これらの中間体は、制御された条件下で縮合反応を受け、最終的な化合物を形成します。これらの反応で使用される一般的な試薬には、アルデヒド、アミン、および目的の生成物の形成を促進するさまざまな触媒が含まれます。
工業生産方法
この化合物の工業生産には、収率と純度を高めるための合成経路の最適化が含まれる場合があります。これには、マイクロ波支援合成、フローケミストリー、およびハイスループットスクリーニングなどの高度な技術を使用して、最も効率的な反応条件を特定することが含まれます。プロセスは、さまざまな用途で大量に化合物を生産できるようにスケーラビリティも考慮されます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as the thiazolidinone and pyrazole derivatives. These intermediates are then subjected to condensation reactions under controlled conditions to form the final compound. Common reagents used in these reactions include aldehydes, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and high-throughput screening to identify the most efficient reaction conditions. The scalability of the process is also considered to ensure that the compound can be produced in large quantities for various applications.
化学反応の分析
反応の種類
N-((5Z)-5-{[3-(4-エトキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル)-4-メチルベンザミドは、次のようなさまざまなタイプの化学反応を起こします。
酸化: この化合物は、反応条件に応じて、スルホキシドまたはスルホンを形成するために酸化される可能性があります。
還元: 還元反応は、チアゾリジンオン環を対応するチアゾリジン誘導体に変換することができます。
置換: ピラゾールまたはチアゾリジンオン環上のさまざまな置換基は、求核置換反応または求電子置換反応によって置換される可能性があります。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(過酸化水素またはm-クロロ過安息香酸など)、還元剤(水素化ホウ素ナトリウムなど)が含まれます。置換反応には、酸性または塩基性条件下でハロゲン化剤または求核剤が含まれる場合があります。
生成される主要な生成物
これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はスルホキシドまたはスルホンを生成する可能性があり、還元はチアゾリジン誘導体を生成する可能性があります。置換反応は、さまざまな官能基を持つさまざまな置換誘導体を生成する可能性があります。
科学研究への応用
N-((5Z)-5-{[3-(4-エトキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル)-4-メチルベンザミドは、次のような幅広い科学研究への応用があります。
化学: この化合物は、より複雑な分子の合成のためのビルディングブロックとして、およびさまざまな有機反応における試薬として使用されます。
医学: この化合物は、抗菌活性、抗炎症活性、抗癌活性など、その潜在的な治療特性について調査されています。
産業: これは、新しい材料の開発と、特殊化学物質の合成のための前駆体として使用されています。
科学的研究の応用
N-((5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用機序
N-((5Z)-5-{[3-(4-エトキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル)-4-メチルベンザミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、特定の酵素や受容体の阻害剤として作用し、生化学的経路の調節につながる可能性があります。関与する正確な分子標的と経路は、化合物が使用される特定のアプリケーションとコンテキストによって異なります。
類似化合物との比較
類似化合物
- N-(2-フェニル-4-オキソ-1,3-チアゾリジン-3-イル)-1,2-ベンゾチアゾール-3-カルボキサミド
- N-(4-エトキシフェニル)-2-オキソ-2-(2-(3-ピリジニルメチレン)ヒドラジノ)アセトアミド
- (2E)-2-(3,4-ジメトキシベンジリデン)-1-インダノン
独自性
N-((5Z)-5-{[3-(4-エトキシフェニル)-1-フェニル-1H-ピラゾール-4-イル]メチレン}-4-オキソ-2-チオキソ-1,3-チアゾリジン-3-イル)-4-メチルベンザミドは、チアゾリジンオン環とピラゾール環など、構造的特徴の組み合わせにより、多様な化学反応性と潜在的な用途をもたらすため、ユニークです。特定の置換基も、他の類似化合物とは異なる独自の特性を提供します。
特性
分子式 |
C29H24N4O3S2 |
|---|---|
分子量 |
540.7 g/mol |
IUPAC名 |
N-[(5Z)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C29H24N4O3S2/c1-3-36-24-15-13-20(14-16-24)26-22(18-32(30-26)23-7-5-4-6-8-23)17-25-28(35)33(29(37)38-25)31-27(34)21-11-9-19(2)10-12-21/h4-18H,3H2,1-2H3,(H,31,34)/b25-17- |
InChIキー |
AOIYAFGVAHFRHI-UQQQWYQISA-N |
異性体SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
正規SMILES |
CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)NC(=O)C4=CC=C(C=C4)C)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-[(2-Methoxynaphthalen-1-yl)methylidene]-6,10-dioxaspiro[4.5]decane-7,9-dione](/img/structure/B11632855.png)
![(2E)-3-[4-(1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-[(4-phenylpiperazin-1-yl)carbonyl]prop-2-enenitrile](/img/structure/B11632859.png)
![4-{(3E)-2-(4-ethoxyphenyl)-3-[hydroxy(4-methylphenyl)methylidene]-4,5-dioxopyrrolidin-1-yl}butanoic acid](/img/structure/B11632863.png)
![2-(Hexylsulfanyl)-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B11632870.png)
![5-(4-bromophenyl)-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-4-{[4-(morpholin-4-ylsulfonyl)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11632878.png)


![Ethyl 2-(adamantane-1-amido)-5-[(3-chloro-2-methylphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11632882.png)
![4-({4-hydroxy-2-(5-methylfuran-2-yl)-1-[3-(morpholin-4-yl)propyl]-5-oxo-2,5-dihydro-1H-pyrrol-3-yl}carbonyl)-N,N-dimethylbenzenesulfonamide](/img/structure/B11632899.png)
![prop-2-en-1-yl 2-{2-(4-fluorophenyl)-4-hydroxy-3-[(2-methyl-4-propoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11632909.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-propoxybenzamide](/img/structure/B11632918.png)
![Methyl 4-[(6-methoxy-2-methylquinolin-4-yl)amino]benzoate](/img/structure/B11632923.png)
![(6Z)-5-imino-3-phenyl-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3]thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11632931.png)
![3-{[(E)-(3-bromo-4-hydroxyphenyl)methylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11632933.png)
